![molecular formula C10H12N2O2S B7565204 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as BTD, is a compound that has been studied extensively for its potential applications in scientific research. BTD is a heterocyclic compound that contains a spirocyclic ring system, which makes it a unique and interesting molecule to study.
Wirkmechanismus
The mechanism of action of 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the growth of a variety of bacterial and fungal strains, suggesting that it may disrupt essential cellular processes in these organisms.
Biochemical and Physiological Effects:
3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione inhibits the growth of bacterial and fungal strains, and in vivo studies have shown that 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has antitumor properties. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its unique spirocyclic ring system, which makes it a useful tool for studying the structure-activity relationships of heterocyclic compounds. However, one limitation of using 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are many future directions for research on 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is the development of new drugs based on the structure of 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising lead compound for the development of new drugs. Another area of interest is the use of 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione and its potential applications in scientific research.
Synthesemethoden
The synthesis method for 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione involves a multistep process that begins with the reaction of 2-aminobenzenethiol with ethyl acetoacetate to produce 2-acetylthiophene. This intermediate is then reacted with 2-bromo-1-butene to produce the butenylthiophene intermediate. Finally, the butenylthiophene intermediate is reacted with phthalic anhydride to produce 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising compound for the development of new drugs. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-but-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-3-5-12-8(13)10(11-9(12)14)4-6-15-7-10/h4-7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCMCDYFRDHMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C2(CCSC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)
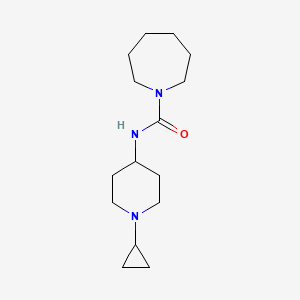
![N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
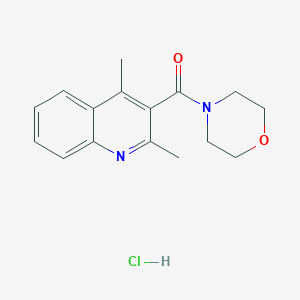
![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)
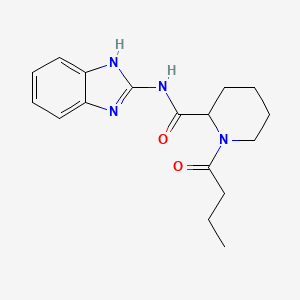
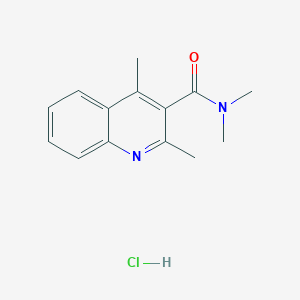
![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)
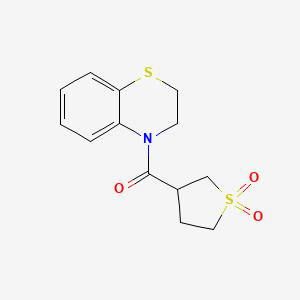
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)
![1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)